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(2S)-2-Amino-4-hydroxyhexanoic acid
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Overview
Description
(2S)-2-Amino-4-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a chiral amino acid derivative, characterized by the presence of both an amino group and a hydroxyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-hydroxyhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-keto-4-hexenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired this compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. Enzymes such as transaminases and dehydrogenases are employed to catalyze the conversion of precursor molecules into the target compound. These biocatalytic methods are favored for their high specificity, mild reaction conditions, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-4-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are employed.
Major Products Formed:
Oxidation: Formation of 2-keto-4-hexenoic acid or 2-oxo-4-hexenoic acid.
Reduction: Formation of 2-aminohexane.
Substitution: Formation of 2-substituted-4-hydroxyhexanoic acid derivatives.
Scientific Research Applications
(2S)-2-Amino-4-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the biosynthesis of various natural products and secondary metabolites.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog and its potential use in drug development.
Industry: It is utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways and modulating physiological responses.
Comparison with Similar Compounds
(2S)-2-Amino-4-hydroxyhexanoic acid can be compared with other similar compounds such as:
(2S)-2-Amino-3-hydroxybutanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-Amino-5-hydroxyhexanoic acid: Similar structure but with an additional hydroxyl group.
(2S)-2-Amino-4-hydroxyheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness: The unique combination of the amino and hydroxyl groups in this compound, along with its specific stereochemistry, makes it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry.
Biological Activity
(2S)-2-Amino-4-hydroxyhexanoic acid, also known as 2-amino-4-hydroxyhexanoic acid, is a non-proteinogenic amino acid with significant biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and nutrition.
- Molecular Formula : C6H13NO3
- Molecular Weight : 147.17 g/mol
- Structural Features : Characterized by a hydroxyl group at the fourth carbon position, which influences its biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress and damage.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially contributing to the management of neurodegenerative diseases.
- Metabolic Regulation : It plays a role in metabolic pathways, influencing the synthesis and degradation of other amino acids and metabolites.
- Potential Therapeutic Applications : Its unique structure allows for interactions with various biological systems, making it a candidate for drug development targeting specific receptors.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Excitatory Amino Acid Receptors : It has been shown to act as a selective agonist at metabotropic glutamate receptors (mGlu), influencing neurotransmission and synaptic plasticity .
- Inhibition of β-Secretase : Research indicates that structural modifications similar to those in this compound can enhance the selectivity and potency of β-secretase inhibitors, which are crucial in Alzheimer's disease therapy .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death following induced oxidative stress. The findings suggest its potential as a protective agent against neurodegeneration.
Case Study 2: Antioxidant Activity
In vitro assays revealed that this compound significantly scavenged free radicals, outperforming some conventional antioxidants. This property underscores its potential utility in formulations aimed at combating oxidative stress-related conditions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2S)-2-Amino-4-hydroxybutanoic acid | C5H11NO3 | Shorter carbon chain; less hydrophilic |
(2R)-4-Hydroxyproline | C5H9NO3 | Contains a pyrrolidine ring; different stereochemistry |
4-Hydroxyisoleucine | C6H13NO3 | Similar hydroxyl group but different side chain structure |
The unique hydroxylation at the fourth carbon position sets this compound apart from these similar compounds, influencing its specific biological activities and applications .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
DMCRWAJLYOEMSK-AKGZTFGVSA-N |
Isomeric SMILES |
CCC(C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCC(CC(C(=O)O)N)O |
Origin of Product |
United States |
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